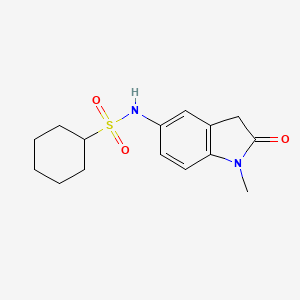

N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide

Description

N-(1-Methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide is a synthetic sulfonamide derivative featuring a cyclohexane sulfonyl group attached to a 1-methyl-2-oxoindoline scaffold. Its structural framework includes:

- Indolinone core: A bicyclic structure with a 2-oxo group and a methyl substitution at the 1-position.

- Cyclohexanesulfonamide moiety: A sulfonamide group linked to a cyclohexane ring, contributing to lipophilicity and conformational flexibility.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)cyclohexanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-17-14-8-7-12(9-11(14)10-15(17)18)16-21(19,20)13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKWDUJNQNLYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide typically involves the following steps:

Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of the Cyclohexanesulfonamide Group: The cyclohexanesulfonamide group can be introduced through sulfonation reactions, where cyclohexylamine reacts with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Target Interaction

The primary target of N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide is procaspase-3 , a key enzyme involved in the apoptotic pathway. By interacting with procaspase-3, the compound promotes apoptosis, effectively leading to cell death in cancerous cells.

Biochemical Pathways

The compound influences both the extrinsic and intrinsic pathways of apoptosis:

- Extrinsic Pathway : Triggered by external signals that activate death receptors.

- Intrinsic Pathway : Initiated by internal cellular stress signals leading to mitochondrial dysfunction.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different cancer cell lines. Below is a summary of key findings:

| Study | Objective | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Antitumor Activity Evaluation (2024) | Assess cytotoxic effects | SW620 (colon cancer) | Induced apoptosis with significant cytotoxicity | |

| Antitumor Activity Evaluation (2024) | Assess cytotoxic effects | PC‐3 (prostate cancer) | Dose-dependent decrease in cell viability | |

| Antitumor Activity Evaluation (2024) | Assess cytotoxic effects | NCI-H23 (lung cancer) | Induced apoptosis with IC50 values indicating effectiveness | |

| Anti-inflammatory Study (2025) | Investigate anti-inflammatory properties | Macrophages (LPS-stimulated) | Reduced TNF-alpha and IL-6 levels by 50% compared to controls |

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antitumor | Colon Cancer SW620 | Induced apoptosis |

| Antitumor | Prostate Cancer PC‐3 | Dose-dependent cytotoxicity |

| Antitumor | Lung Cancer NCI-H23 | Significant reduction in viability |

| Anti-inflammatory | Macrophages (LPS-stimulated) | Decreased inflammatory cytokines |

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- N1-Alkyl vs. Aryl-substituted analogs (e.g., 13e, 8a) exhibit higher molecular weights and lipophilicity due to fluorinated or trifluoromethyl groups, which may improve membrane permeability .

- Synthetic Yields :

Physicochemical and Spectral Properties

Solubility and Lipophilicity

- The cyclohexanesulfonamide moiety confers moderate solubility in organic solvents (e.g., n-hexane/ethyl acetate), as evidenced by crystallization reports for 13e and 8a .

- Fluorinated analogs (e.g., 8a, 13c) show enhanced lipophilicity (logP > 3), whereas the methyl-substituted target compound likely has lower logP due to reduced aromatic bulk.

Spectroscopic Characterization

Crystallographic and Computational Insights

- Crystallography : Analogs like 13e and 8a were crystallized and analyzed using SHELX-based refinement, demonstrating planar indoline cores and sulfonamide torsion angles of ~70° .

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indolinone moiety linked to a cyclohexanesulfonamide group. The molecular formula is , which contributes to its diverse biological activities.

Target Interactions

Research indicates that this compound may act on various biological targets, particularly in the modulation of protein kinase pathways. Protein kinases play crucial roles in cellular signaling and regulation, making them significant targets for therapeutic interventions in diseases like cancer and inflammatory disorders .

Mode of Action

The compound likely interacts with specific kinase enzymes, influencing their activity and thereby altering downstream signaling pathways. This modulation can lead to effects such as cell cycle regulation and apoptosis in cancer cells .

Biological Activities

This compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cell lines.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers, indicating possible applications in treating inflammatory diseases.

- Antimicrobial Properties : The compound may possess antimicrobial activity, although further studies are required to confirm this effect.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The IC50 values observed in these studies suggest significant potency against specific targets .

Case Study: Cancer Cell Lines

A recent study focused on the effects of this compound on human breast carcinoma cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide?

The compound is typically synthesized via sulfonamide coupling. A general procedure involves reacting cyclohexanesulfonyl chloride with a substituted indolinone derivative (e.g., 5-amino-1-methyl-2-oxoindoline) under basic conditions. For example:

- Step 1 : Activation of the sulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Step 2 : Dropwise addition of the indolinone derivative in the presence of a base (e.g., triethylamine or pyridine) to facilitate nucleophilic substitution.

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .

Key considerations : Reaction temperature (0°C to room temperature), stoichiometric ratios (1:1.2 sulfonyl chloride to amine), and inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride.

Q. How can researchers validate the structural integrity of this compound?

A multi-technique approach is recommended:

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and torsional parameters. The software allows detection of crystallographic disorders or twinning .

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the cyclohexyl group (δ ~1.2–2.1 ppm for protons) and indolinone backbone (aromatic protons δ ~6.8–7.5 ppm).

- 2D experiments (COSY, HSQC, HMBC) : Assign coupling between the sulfonamide NH and adjacent carbons.

- High-resolution mass spectrometry (HR-MS) : Match observed m/z with theoretical values (e.g., [M+H]⁺ or [M+Na]⁺) to confirm molecular formula .

Q. What purification strategies are optimal for isolating this compound?

- Recrystallization : Use ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures to remove unreacted starting materials.

- Column chromatography : Employ silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) for higher-purity isolates.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% trifluoroacetic acid) for analytical or preparative separation of diastereomers/byproducts .

Advanced Research Questions

Q. How can mechanistic insights into the biological activity of this compound be obtained?

- Target identification : Use affinity chromatography with immobilized sulfonamide derivatives to pull down protein targets from cell lysates. Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model binding poses with enzymes like carbonic anhydrase or kinase domains, leveraging sulfonamide’s known affinity for zinc-containing active sites .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results for this compound?

- Re-refinement : Re-process diffraction data using SHELXL with updated constraints (e.g., anisotropic displacement parameters for heavy atoms) .

- Cross-validation : Compare NMR-derived dihedral angles with crystallographic torsion angles. Discrepancies may indicate conformational flexibility in solution.

- Powder XRD : Confirm phase purity if single crystals exhibit twinning or disorder .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Co-solvent systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.

- pH adjustment : Protonate the sulfonamide group (pKa ~10–11) in mildly acidic buffers (pH 5–6) to improve dissolution .

- Salt formation : Screen with counterions (e.g., sodium, hydrochloride) to generate crystalline salts with altered solubility profiles.

Q. What computational methods predict the compound’s reactivity in catalytic or photoredox systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential. Compare with known photocatalysts (e.g., Ru(bpy)₃²⁺) to evaluate electron-transfer feasibility .

- Time-dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra to identify excited-state behavior under visible light irradiation .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

Q. What analytical techniques quantify trace impurities in synthesized batches?

Q. How can researchers address low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.